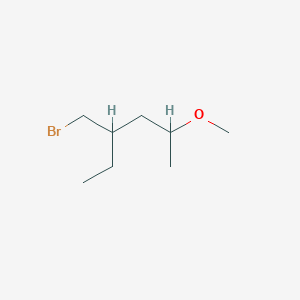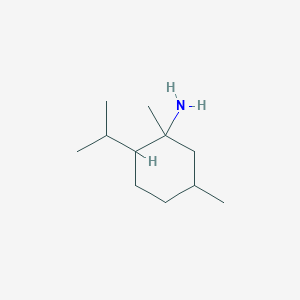
1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H23N and a molecular weight of 169.31 g/mol . This compound is characterized by its cyclohexane ring structure substituted with dimethyl and isopropyl groups, as well as an amine functional group. It is primarily used in research and industrial applications.
Métodos De Preparación
The synthesis of 1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine involves several steps. One common method includes the hydrogenation of 1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-one using ammonia and a suitable catalyst under high pressure and temperature conditions . Industrial production methods often involve similar hydrogenation processes but on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of amine-containing compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine can be compared with similar compounds like:
5-methyl-2-(propan-2-yl)cyclohexan-1-amine: This compound has a similar structure but differs in the position of the methyl group.
1,5-dimethyl-2-(propan-2-yl)cyclohexan-1-ol: This compound contains a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern and functional group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H23N |
|---|---|
Peso molecular |
169.31 g/mol |
Nombre IUPAC |
1,5-dimethyl-2-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10H,5-7,12H2,1-4H3 |
Clave InChI |
QVKZOLKAFZGCQW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)(C)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


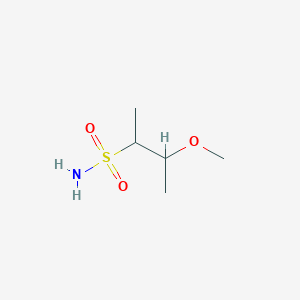
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
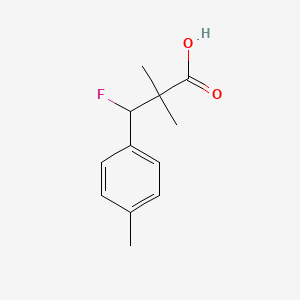
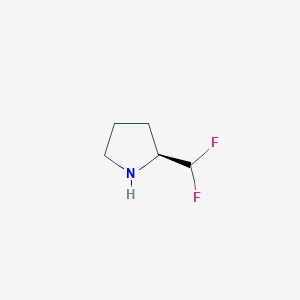
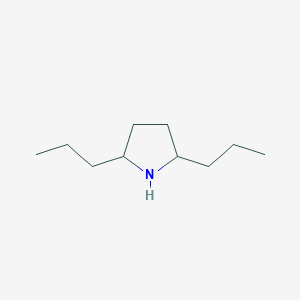


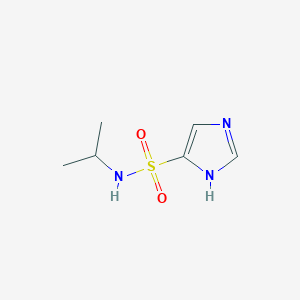

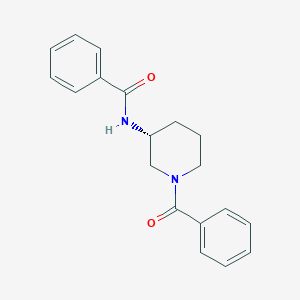
methanol](/img/structure/B13165657.png)
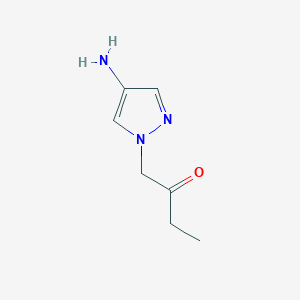
![3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)
